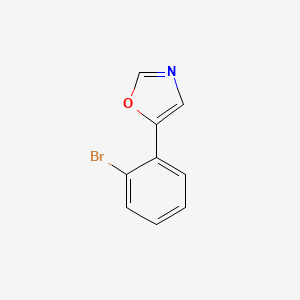

5-(2-Bromophenyl)-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

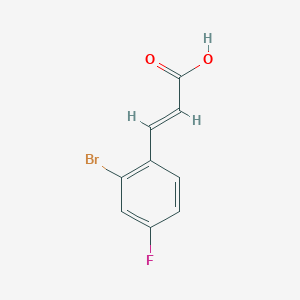

Bromophenyl compounds are organic compounds consisting of bromine atoms bonded to a benzene ring . They are often used in various fields such as medicinal chemistry, materials science, and biology .

Synthesis Analysis

The synthesis of bromophenyl compounds often involves the addition of organometallic reagents to boranes . For instance, 5-(2-Bromophenyl)-1H-tetrazole can be synthesized via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide .Molecular Structure Analysis

Bromophenyl compounds, like 2-Bromophenol, consist of a benzene ring with bromine atoms attached . The exact structure of “5-(2-Bromophenyl)-1,3-oxazole” would depend on the positions of the bromine atoms and the oxazole group on the benzene ring.Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions. For example, N-protected 5-(2-bromophenyl)tetrazoles show reactivity in palladium-catalyzed direct arylation of heteroarenes or fluorobenzenes .Physical And Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can vary depending on their specific structure. For example, 2-Bromophenol has a molecular weight of 173.01 g/mol .Aplicaciones Científicas De Investigación

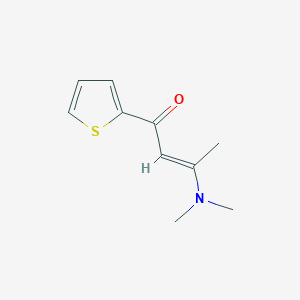

Synthesis of Chalcone Derivatives

5-(2-Bromophenyl)-1,3-oxazole: is used in the synthesis of chalcone derivatives through Claisen–Schmidt condensation. This is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . These derivatives are significant due to their wide spectrum of bioactivities, including antihypertensive and antitumor activities.

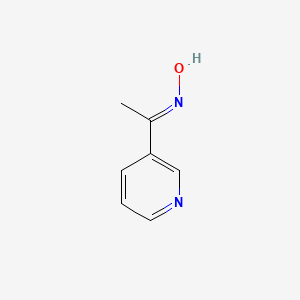

Formation of Dihydropyrimidine (DHPM) Core

The compound serves as a precursor in the formation of a DHPM core, which is a structure of interest due to its resemblance to Hantsch 1,4-dihydropyridine. This core is known for its role as a calcium channel modulator and has potential applications in cardiovascular research .

Ligands for Functional Metal Complexes

In coordination chemistry, 5-(2-Bromophenyl)-1,3-oxazole can act as a ligand to form functional metal complexes. These complexes have various applications, including catalysis, molecular recognition, and as components in electronic devices .

Building Blocks for Heterocyclic Compounds

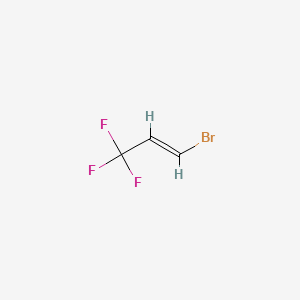

As a halogenated heterocyclic building block, it is used in the synthesis of more complex heterocyclic compounds. These compounds are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities .

Synthesis of Tetrazole Derivatives

The compound is also involved in the synthesis of tetrazole derivatives. Tetrazoles are important in medicinal chemistry for their use in drug design and development due to their bioisosteric similarity to carboxylic acid groups .

Research in Antiviral and Antifungal Agents

The structural motif of 5-(2-Bromophenyl)-1,3-oxazole is found in various antiviral and antifungal agents. Its incorporation into new compounds is being researched for the development of treatments against infectious diseases .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-bromophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTHLCLAPCIKJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396322 |

Source

|

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-Bromophenyl)-1,3-oxazole | |

CAS RN |

328270-70-8 |

Source

|

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.